molecular formula C22H15F2NO B4701074 [1-(4-fluorobenzyl)-1H-indol-3-yl](2-fluorophenyl)methanone

[1-(4-fluorobenzyl)-1H-indol-3-yl](2-fluorophenyl)methanone

Cat. No. B4701074
M. Wt: 347.4 g/mol
InChI Key: QNTKXDMLFSMERD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(4-fluorobenzyl)-1H-indol-3-yl](2-fluorophenyl)methanone, also known as FUB-144, is a synthetic cannabinoid that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the indole class of synthetic cannabinoids and is structurally similar to other compounds such as JWH-018 and AM-2201.

Mechanism of Action

[1-(4-fluorobenzyl)-1H-indol-3-yl](2-fluorophenyl)methanone acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are located throughout the body and play a key role in the regulation of various physiological processes. By binding to these receptors, this compound can modulate the activity of the endocannabinoid system and produce a range of effects on the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other synthetic cannabinoids and include alterations in mood, perception, and cognition. This compound has also been shown to produce effects on the cardiovascular system, respiratory system, and gastrointestinal system.

Advantages and Limitations for Lab Experiments

One advantage of using [1-(4-fluorobenzyl)-1H-indol-3-yl](2-fluorophenyl)methanone in lab experiments is its high potency and selectivity for the cannabinoid receptors CB1 and CB2. This allows researchers to study the effects of synthetic cannabinoids on specific physiological processes and gain a better understanding of their potential therapeutic applications. However, one limitation of using this compound is its potential for abuse and dependence, which can make it difficult to conduct research on this compound in a safe and ethical manner.

Future Directions

There are several potential future directions for research on [1-(4-fluorobenzyl)-1H-indol-3-yl](2-fluorophenyl)methanone and other synthetic cannabinoids. One area of interest is the development of new synthetic cannabinoids with improved selectivity and potency for specific cannabinoid receptors. Another area of interest is the investigation of the potential therapeutic applications of synthetic cannabinoids in the treatment of various medical conditions. Additionally, more research is needed to understand the long-term effects of synthetic cannabinoids on the body and the potential risks associated with their use.

Scientific Research Applications

[1-(4-fluorobenzyl)-1H-indol-3-yl](2-fluorophenyl)methanone has been used in scientific research to study the endocannabinoid system and its role in various physiological processes such as pain, inflammation, and appetite regulation. This compound has also been used to investigate the potential therapeutic applications of synthetic cannabinoids in the treatment of various medical conditions such as cancer, epilepsy, and multiple sclerosis.

properties

IUPAC Name

(2-fluorophenyl)-[1-[(4-fluorophenyl)methyl]indol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F2NO/c23-16-11-9-15(10-12-16)13-25-14-19(17-5-2-4-8-21(17)25)22(26)18-6-1-3-7-20(18)24/h1-12,14H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNTKXDMLFSMERD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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